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molecular formula C6H3Br2NO B8614632 4,5-Dibromopyridine-3-carbaldehyde

4,5-Dibromopyridine-3-carbaldehyde

Cat. No. B8614632
M. Wt: 264.90 g/mol
InChI Key: AOSVAOKYWCGVFN-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

To a cooled (−78° C.) solution of 4,5-dibromonicotinic acid ethyl ester (6 g, 19 mmol) in DCM was added diisobutylaluminum hydride (1 M in toluene, 38.8 mL, 38.8 mmol) dropwise. The mixture stirred for 3 h at −78° C. 1.5 N aqueous hydrochloric acid was added at −78° C. and then the mixture stirred at room temperature for 1 h. The reaction mixture was extracted with DCM. The organic fraction was washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the crude title compound, which was used without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[C:10]([Br:11])=[C:9]([Br:12])[CH:8]=[N:7][CH:6]=1)C.[H-].C([Al+]CC(C)C)C(C)C.Cl>C(Cl)Cl>[Br:11][C:10]1[C:9]([Br:12])=[CH:8][N:7]=[CH:6][C:5]=1[CH:4]=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(C1=CN=CC(=C1Br)Br)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
38.8 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture stirred for 3 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
WASH
Type
WASH
Details
The organic fraction was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=NC=C1Br)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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